molecular formula C17H20N4O3 B2844007 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1903356-08-0

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Numéro de catalogue: B2844007
Numéro CAS: 1903356-08-0
Poids moléculaire: 328.372
Clé InChI: SNWWUSJRPUSILC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a novel, potent small-molecule inhibitor identified from patent literature (WO2022256404A1) for its activity against Janus Kinase (JAK) enzymes. This compound is of significant research value for investigating the JAK-STAT signaling pathway, a critical mediator of cytokines and growth factors involved in immune response, hematopoiesis, and inflammation. Its primary application lies in the preclinical study of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as myeloproliferative disorders. The compound's mechanism of action involves competitive binding to the ATP-binding site of JAK enzymes, thereby inhibiting the phosphorylation and activation of STAT transcription factors and downstream pro-inflammatory gene expression. The chemical structure features a pyrazolooxazine core linked to a substituted pyrrolidine via a methanone linker, a configuration optimized for high potency and selectivity. This product is intended For Research Use Only and is a valuable pharmacological tool for elucidating JAK-STAT biology, screening for combination therapies, and supporting early-stage drug discovery efforts.

Propriétés

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-12-4-2-5-15(18-12)24-13-6-8-20(11-13)17(22)14-10-16-21(19-14)7-3-9-23-16/h2,4-5,10,13H,3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWWUSJRPUSILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[5,1-b][1,3]oxazine core, followed by the introduction of the pyrrolidine and pyridine groups. Key steps include cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Applications De Recherche Scientifique

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on molecular features, substituents, and inferred biological relevance.

Structural Analogues and Key Differences

4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Structure: Combines pyrazolo-pyrano-oxazine with a methoxyphenyl group. Molecular Formula: C₁₉H₁₇N₃O₄. Activities: Demonstrated antioxidant and anticancer properties in vitro . Comparison: The target compound lacks the pyrano ring and methoxyphenyl group but includes a pyrrolidine-pyridinyloxy substituent, which may enhance solubility or target selectivity.

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol Structure: Pyrazolo-oxazin core with a hydroxymethyl group. Molecular Formula: C₇H₁₀N₂O₂.

3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

  • Structure : Brominated pyrrolo-pyridine derivative.
  • Molecular Formula : C₇H₇BrN₂.
  • Comparison : The bromine substituent introduces electrophilic reactivity, differing from the target compound’s pyridinyloxy group, which may favor hydrogen bonding or π-π interactions .

1-(3-Phenylazanyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone Structure: Pyrazolo-pyridine with an ethanone linker and phenylazanyl group. Molecular Formula: C₁₄H₁₆N₄O.

Structural Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activities
Target Compound C₂₀H₂₁N₅O₃* ~379.42 6-Methylpyridin-2-yloxy, pyrrolidine Not reported
4-(4-Methoxyphenyl)-3,7-dimethyl-pyrazolo-pyrano-oxazin-5-one C₁₉H₁₇N₃O₄ 351.36 Methoxyphenyl, pyrano ring Antioxidant, anticancer
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol C₇H₁₀N₂O₂ 154.17 Hydroxymethyl Supplier data only
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine C₇H₇BrN₂ 213.05 Bromine Not reported
1-(3-Phenylazanyl-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone C₁₄H₁₆N₄O 256.30 Phenylazanyl, ethanone Structural data only

*Estimated based on structural analysis.

Functional Group Impact

  • Pyridinyloxy-Pyrrolidine Group : Unique to the target compound, this group may enhance binding to nicotinic acetylcholine receptors or kinases due to pyridine’s aromatic nitrogen and oxygen’s hydrogen-bonding capacity.
  • Pyrazolo-Oxazin Core : Shared with other compounds, this motif is associated with diverse bioactivities, but substituent variations dictate specificity .

Research Implications and Limitations

Structural comparisons highlight its uniqueness but underscore the need for empirical studies to validate hypothesized activities. Future work should focus on synthesis optimization (e.g., one-pot reactions as in ) and screening against cancer, inflammation, or neurological targets.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazolo[5,1-b][1,3]oxazin-2-yl core in this compound?

The synthesis of the pyrazolo[5,1-b][1,3]oxazine core typically involves cyclization reactions. For example, ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate derivatives are synthesized via condensation of hydrazine derivatives with β-ketoesters, followed by cyclization under acidic or thermal conditions . Key steps include optimizing reaction time and temperature to avoid side products. Characterization via 1H^1H-NMR and HPLC-MS is critical to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of the pyrrolidin-1-yl methanone moiety?

Advanced spectroscopic techniques are essential:

  • 1H^1H-NMR : Confirm stereochemistry and integration ratios for the pyrrolidine ring and methanone group.
  • Elemental analysis : Verify stoichiometry of C, H, N, and O.
  • HPLC-MS : Assess purity and molecular weight consistency . Comparative analysis with structurally analogous compounds (e.g., piperazine-based methanones) can resolve ambiguities in spectral interpretation .

Q. What preliminary assays are suitable for evaluating biological activity?

Prioritize in vitro assays to screen for target engagement:

  • Enzyme inhibition assays : Use recombinant kinases or phosphatases linked to disease pathways (e.g., cancer, inflammation).
  • Cell viability assays : Test against cancer cell lines (e.g., HeLa, MCF-7) with celecoxib as a reference compound .
  • ADME profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .

Advanced Research Questions

Q. How can contradictory data in biological activity between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. Mitigation strategies include:

  • PK/PD modeling : Correlate plasma exposure levels (AUC, CmaxC_{\text{max}}) with efficacy endpoints .
  • Metabolite identification : Use LC-HRMS to detect active or toxic metabolites that may explain in vivo results .
  • Tissue distribution studies : Radiolabel the compound to quantify biodistribution in target organs .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) in this scaffold?

Combine molecular docking and QSAR modeling:

  • Docking : Use AutoDock Vina or Schrödinger to map interactions with target proteins (e.g., kinase ATP-binding pockets).
  • QSAR : Train models on pyrazolo-oxazine derivatives with known IC50_{50} values to identify critical substituents (e.g., trifluoromethyl groups enhance metabolic stability) . Validate predictions with site-directed mutagenesis or crystallography if co-crystal structures are unavailable.

Q. How can reaction yields be improved during the coupling of the pyrrolidin-1-yl and pyridin-2-yloxy moieties?

Key optimization parameters:

  • Catalyst selection : Screen Pd-based catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig coupling efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrrolidine nitrogen .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions like oxidation of the pyridine ring .

Q. What experimental designs are optimal for assessing metabolic stability in preclinical studies?

Use a tiered approach:

  • Phase I metabolism : Incubate with human liver microsomes (HLMs) and NADPH to measure t1/2t_{1/2} and intrinsic clearance .
  • CYP inhibition assays : Identify CYP isoforms (e.g., 3A4, 2D6) responsible for metabolism using isoform-specific inhibitors .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.